molecular formula C₂₂H₂₉FN₃O₉P B560571 Sofosbuvir impurity A CAS No. 1496552-16-9

Sofosbuvir impurity A

货号: B560571
CAS 编号: 1496552-16-9
分子量: 529.45
InChI 键: TTZHDVOVKQGIBA-KHFYHRBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

索非布韦杂质 A 是索非布韦合成过程中的一种工艺相关杂质,索非布韦是一种核苷类似物,用作抗病毒药物,用于治疗丙型肝炎病毒 (HCV) 感染。 索非布韦杂质 A 被鉴定为 1-β-D-阿拉伯呋喃糖基尿嘧啶-2-C-甲基 。 监测和控制像索非布韦杂质 A 这样的杂质的存在对于确保药物产品的安全性和有效性至关重要。

准备方法

索非布韦杂质 A 的合成涉及多个步骤,包括羟基的保护和脱保护,以及使用各种试剂和条件。 常见的合成路线包括:

    接枝末端羟基: 第一个化合物的保护基团,得到中间体。

    接枝第二个保护基团: 在中间体的环状羟基上得到另一个中间体。

    去除第一个保护基团: 得到新的中间体。

    接枝第三个保护基团: 在中间体的末端羟基上。

    去除第三个保护基团: 得到索非布韦杂质 A.

工业生产方法涉及使用高效液相色谱 (HPLC) 从主要产物中分离和纯化杂质 .

化学反应分析

索非布韦杂质 A 会发生各种化学反应,包括:

    氧化: 该反应涉及添加氧或去除氢。 常见的试剂包括过氧化氢和高锰酸钾。

    还原: 该反应涉及添加氢或去除氧。 常见的试剂包括硼氢化钠和氢化铝锂。

    取代: 该反应涉及用另一个原子或基团取代一个原子或基团。

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羧酸,而还原可能产生醇。

科学研究应用

Analytical Methods for Detection and Quantification

  • High-Performance Liquid Chromatography (HPLC)
    • A validated isocratic reversed-phase high-performance liquid chromatography method has been developed to determine sofosbuvir in the presence of its degradation products, including impurity A. This method is crucial for ensuring that impurity levels remain within acceptable limits during pharmaceutical manufacturing .
    • The method involves analyzing samples subjected to various stress conditions (e.g., hydrolysis, oxidation) to assess the stability of sofosbuvir and identify impurities like impurity A .
  • Ultra-High Performance Liquid Chromatography (UHPLC)
    • Recent studies have employed UHPLC coupled with diode array detection and mass spectrometry to improve the sensitivity and specificity of sofosbuvir analysis. This method allows for the qualitative and quantitative assessment of sofosbuvir and its impurities, including impurity A, ensuring compliance with regulatory standards .

Stability Studies

Sofosbuvir impurity A's formation under different environmental conditions is critical for understanding its impact on drug efficacy and safety.

  • Forced Degradation Studies
    • Research has shown that sofosbuvir undergoes degradation under various stress conditions such as acidic, alkaline, and oxidative environments. These studies help in understanding how impurity A forms and its potential effects on drug stability .
    • For instance, exposure to hydrogen peroxide has been used to simulate oxidative stress conditions, revealing pathways through which impurity A might form .

Implications for Drug Formulation

  • Quality Control
    • The presence of impurities like this compound can affect the pharmacological profile of the drug. Therefore, rigorous testing during formulation development is necessary to ensure that impurity levels remain below established thresholds .
    • Regulatory bodies such as the European Medicines Agency emphasize the importance of monitoring impurities in drug products to mitigate risks associated with their presence .
  • Impact on Therapeutic Efficacy
    • Studies indicate that impurities can potentially influence the therapeutic efficacy of antiviral medications. Understanding how impurity A interacts with the active ingredient can inform formulation strategies to enhance drug performance while minimizing adverse effects .

Case Study 1: Stability-Indicating Method Development

A study focused on developing a stability-indicating method using HPLC to analyze sofosbuvir alongside its degradation products, including impurity A. The method was validated against ICH guidelines, demonstrating robustness in detecting low levels of impurities under various conditions .

Case Study 2: Real-World Effectiveness Analysis

In a large cohort study assessing the effectiveness of ledipasvir/sofosbuvir treatment regimens, researchers monitored patients for adverse reactions related to impurities. The findings highlighted low incidence rates of adverse events, suggesting that controlled levels of impurities like this compound do not significantly affect treatment outcomes in real-world settings .

作用机制

索非布韦杂质 A 的作用机制没有得到很好的记录,因为它主要被认为是一种杂质,而不是一种活性药物成分。 它在结构上与索非布韦有关,索非布韦抑制丙型肝炎病毒 NS5B RNA 依赖性 RNA 聚合酶。 索非布韦代谢成其活性形式,然后掺入病毒 RNA 中,作为有缺陷的底物发挥作用,从而抑制病毒复制 .

相似化合物的比较

索非布韦杂质 A 可以与其他类似化合物进行比较,例如:

    索非布韦杂质 B: 另一种具有不同结构和性质的工艺相关杂质。

    索非布韦杂质 C: 在特定条件下形成的降解产物。

    索非布韦杂质 D: 合成过程中的副产物.

索非布韦杂质 A 的独特性在于其特定的结构和形成途径,这使其与其他杂质和降解产物区分开来。

属性

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-KHFYHRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity A
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity A
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sofosbuvir impurity A
Reactant of Route 4
Reactant of Route 4
Sofosbuvir impurity A
Reactant of Route 5
Reactant of Route 5
Sofosbuvir impurity A
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sofosbuvir impurity A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。